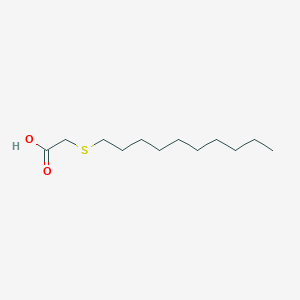
1-(furan-2-yl)-2,3-dimethylbutane-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(furan-2-yl)-2,3-dimethylbutane-1,4-diol is an organic compound that features a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(furan-2-yl)-2,3-dimethylbutane-1,4-diol can be synthesized through several methods. One common approach involves the reaction of 2-furylcarbinol with acetone in the presence of a strong acid catalyst, such as sulfuric acid, to form the intermediate 1-(2-furyl)-2,3-dimethyl-1-butanone. This intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(furan-2-yl)-2,3-dimethylbutane-1,4-diol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halogens (bromine, chlorine), nitrating agents (nitric acid), acidic or basic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Aplicaciones Científicas De Investigación
1-(furan-2-yl)-2,3-dimethylbutane-1,4-diol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(furan-2-yl)-2,3-dimethylbutane-1,4-diol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Furfural: An aldehyde derivative of furan, used as a precursor in the synthesis of various chemicals.
2,5-Dimethylfuran:
Furfuryl alcohol: Used in the production of resins and polymers.
Uniqueness: 1-(furan-2-yl)-2,3-dimethylbutane-1,4-diol is unique due to its specific structure, which combines a furan ring with a butanediol moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
10564-02-0 |
|---|---|
Fórmula molecular |
C10H16O3 |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
1-(furan-2-yl)-2,3-dimethylbutane-1,4-diol |
InChI |
InChI=1S/C10H16O3/c1-7(6-11)8(2)10(12)9-4-3-5-13-9/h3-5,7-8,10-12H,6H2,1-2H3 |
Clave InChI |
VSVGERRGVUVKFX-UHFFFAOYSA-N |
SMILES |
CC(CO)C(C)C(C1=CC=CO1)O |
SMILES canónico |
CC(CO)C(C)C(C1=CC=CO1)O |
Sinónimos |
1-(2-Furanyl)-2,3-dimethyl-1,4-butanediol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![ethyl 5-(dimethylamino)-2-[3-(dimethylamino)propyl]-2-naphthalen-1-ylpentanoate](/img/structure/B84685.png)









